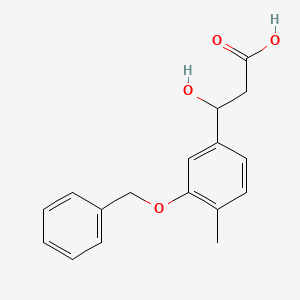
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a methylphenyl ring, which is further connected to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the hydroxypropanoic acid moiety through a series of reactions including oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-5-methylphenylboronic acid
- 3-Ethylphenylboronic acid
- 2-Benzyloxy-5-methylphenylboronic acid pinacol ester
Uniqueness
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methyl-3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-12-7-8-14(15(18)10-17(19)20)9-16(12)21-11-13-5-3-2-4-6-13/h2-9,15,18H,10-11H2,1H3,(H,19,20) |
Clave InChI |
PBCVJDAERONGEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(=O)O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















